3-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole
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Overview
Description
3-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a chloromethyl group at position 3 and a fluoroethyl group at position 1 of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole typically involves the reaction of 1-(2-fluoroethyl)-1H-pyrazole with chloromethylating agents. One common method is the reaction of 1-(2-fluoroethyl)-1H-pyrazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethylating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the fluoroethyl group or other substituents on the pyrazole ring.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and alkoxide ions. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Nucleophilic substitution: Products include azidomethyl, thiomethyl, and alkoxymethyl derivatives of the pyrazole.
Oxidation: Products may include pyrazole carboxylic acids or ketones.
Reduction: Products can include reduced fluoroethyl derivatives or fully reduced pyrazole rings.
Scientific Research Applications
3-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to inhibition or modification of their function. The fluoroethyl group can enhance the compound’s lipophilicity and membrane permeability, facilitating its cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
1-(2-Fluoroethyl)-1H-pyrazole: Lacks the chloromethyl group, resulting in different reactivity and biological activity.
3-(Chloromethyl)-1H-pyrazole:
3-(Bromomethyl)-1-(2-fluoroethyl)-1H-pyrazole: Similar structure but with a bromomethyl group instead of chloromethyl, leading to different reactivity.
Uniqueness
3-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole is unique due to the combination of the chloromethyl and fluoroethyl groups, which confer distinct chemical properties and potential applications. The presence of both groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for research and industrial purposes.
Properties
IUPAC Name |
3-(chloromethyl)-1-(2-fluoroethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClFN2/c7-5-6-1-3-10(9-6)4-2-8/h1,3H,2,4-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQUKLCBCGKMPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1CCl)CCF |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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